Lower Ground-State pKa Enables pH-Insensitive Fluorescence in the Physiological Range
The thermodynamic pKa of 2',7'-difluorofluorescein (DFF) is 4.7, whereas fluorescein (FL) exhibits a pKa of 6.4 . This difference of 1.7 pKa units ensures that at physiological pH (7.0-7.4), DFF exists predominantly in its highly fluorescent dianionic form, while FL fluorescence is significantly attenuated due to protonation. Among halogenated analogs, DCF has a pKa of 5.1 and DBF has a pKa of 6.6, indicating that only DFF maintains full fluorescence intensity across the entire physiological range [1].
| Evidence Dimension | Ground-State Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 4.7 |
| Comparator Or Baseline | Fluorescein (FL) = 6.4; 2',7'-Dichlorofluorescein (DCF) = 5.1; 2',7'-Dibromofluorescein (DBF) = 6.6 |
| Quantified Difference | ΔpKa = -1.7 (vs. FL); ΔpKa = -0.4 (vs. DCF); ΔpKa = -1.9 (vs. DBF) |
| Conditions | Aqueous solution; thermodynamic constant from pH titration experiments |
Why This Matters
Selecting DFF over other fluorescein derivatives eliminates pH-dependent fluorescence artifacts in physiological buffers and live-cell imaging, ensuring signal fidelity without the need for pH correction.
- [1] Chen P, Ge FY. Research on pH sensitivity of fluorescein derivatives and its photostabilities. Fine Chemicals. 2014;31(3). View Source
